![molecular formula C19H23NO2 B12301864 [1-Benzyl-4-(4-methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B12301864.png)
[1-Benzyl-4-(4-methoxyphenyl)pyrrolidin-3-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3S,4R)1-Bencil-4-(4-metoxifenil)pirrolidin-3-il)metanol: es un compuesto quiral con la fórmula molecular C19H23NO2 y un peso molecular de 297.39 g/mol . Este compuesto se caracteriza por su anillo pirrolidínico, que está sustituido con un grupo bencilo y un grupo metoxifenilo, lo que lo convierte en una molécula significativa en diversas aplicaciones químicas y farmacéuticas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de [(3S,4R)1-Bencil-4-(4-metoxifenil)pirrolidin-3-il)metanol típicamente involucra los siguientes pasos:
Formación del anillo pirrolidínico: El anillo pirrolidínico se puede sintetizar a través de una reacción de ciclización que involucra precursores apropiados.
Introducción del grupo bencilo: El grupo bencilo se introduce a través de una reacción de sustitución nucleofílica.
Unirse al grupo metoxifenilo: El grupo metoxifenilo se une a través de una reacción de alquilación de Friedel-Crafts.
Métodos de producción industrial: En entornos industriales, la producción de [(3S,4R)1-Bencil-4-(4-metoxifenil)pirrolidin-3-il)metanol involucra la optimización de las condiciones de reacción, como la temperatura, la presión y el uso de catalizadores para lograr altos rendimientos y pureza. El proceso también puede incluir pasos de purificación como la recristalización y la cromatografía para garantizar que el producto final cumpla con las especificaciones requeridas .
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: Este compuesto puede sufrir reacciones de oxidación, típicamente utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de las correspondientes cetonas o ácidos carboxílicos.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio, lo que resulta en la formación de alcoholes o aminas.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir, donde los grupos bencilo o metoxifenilo pueden ser reemplazados por otros sustituyentes en condiciones apropiadas.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio, trióxido de cromo, condiciones ácidas o básicas.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio, condiciones anhidras.
Sustitución: Nucleófilos como haluros, aminas o alcoholes, a menudo en presencia de un catalizador básico o ácido.
Productos principales:
Oxidación: Cetonas, ácidos carboxílicos.
Reducción: Alcoholes, aminas.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química:
Síntesis de moléculas complejas: Utilizado como intermediario en la síntesis de moléculas orgánicas más complejas.
Catalizadores quirales: Empleados en síntesis asimétrica como catalizador quiral o ligando.
Biología y Medicina:
Fármacos: Investigado para posibles aplicaciones terapéuticas debido a sus propiedades estructurales únicas.
Estudios biológicos: Utilizado en estudios que involucran unión a receptores e inhibición enzimática.
Industria:
Ciencia de materiales: Utilizado en el desarrollo de nuevos materiales con propiedades específicas.
Fabricación de productos químicos: Aplicado en la producción de productos químicos finos y compuestos especiales.
Mecanismo De Acción
El mecanismo de acción de [(3S,4R)1-Bencil-4-(4-metoxifenil)pirrolidin-3-il)metanol involucra su interacción con objetivos moleculares específicos, como receptores o enzimas. La estructura única del compuesto le permite unirse a estos objetivos, modulando su actividad y dando lugar a varios efectos biológicos. Las vías involucradas pueden incluir transducción de señales, inhibición enzimática o activación de receptores .
Comparación Con Compuestos Similares
Compuestos similares:
- [(3S,4R)-1-Bencil-4-(3-fluorofenil)-3-pirrolidinil]metanol
- [(3S,4R)-1-Bencil-4-(4-metoxifenil)pirrolidin-3-amina
Comparación:
- Diferencias estructurales: La presencia de diferentes sustituyentes (por ejemplo, fluorofenilo frente a metoxifenilo) puede alterar significativamente las propiedades químicas y biológicas del compuesto.
- Reactividad: Las variaciones en los sustituyentes pueden afectar la reactividad del compuesto en reacciones químicas, influyendo en los tipos de productos formados.
- Aplicaciones: Si bien los compuestos similares pueden compartir algunas aplicaciones, sus características estructurales únicas pueden hacerlos más adecuados para usos específicos en productos farmacéuticos, ciencia de materiales o síntesis química .
Propiedades
IUPAC Name |
[1-benzyl-4-(4-methoxyphenyl)pyrrolidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-22-18-9-7-16(8-10-18)19-13-20(12-17(19)14-21)11-15-5-3-2-4-6-15/h2-10,17,19,21H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJNBFHVKVYIDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CN(CC2CO)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
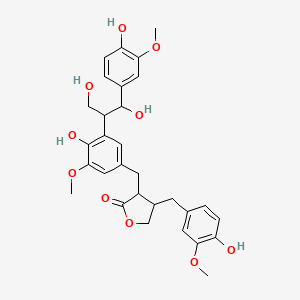
![tert-butyl N-[4-[[3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-5-oxopentyl]carbamate](/img/structure/B12301791.png)
![(5-Hydroxy-2,2,8-trimethyl-6-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl) acetate](/img/structure/B12301796.png)
![7-(3-Methoxybenzyl)-4-methyl-2-(piperidin-3-yl)-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one dihydrochloride](/img/structure/B12301813.png)
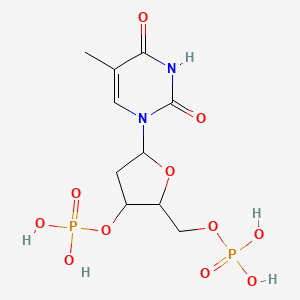
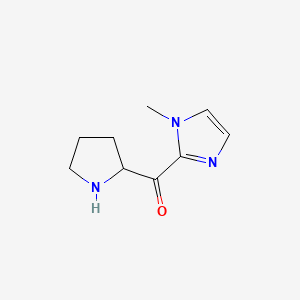


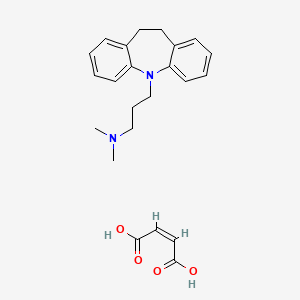
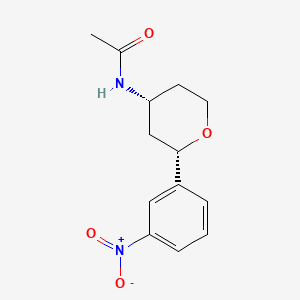

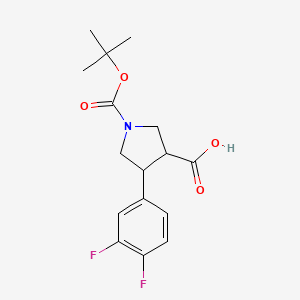
![6-[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride](/img/structure/B12301876.png)
![[(4E,11Z)-4-ethylidene-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl] acetate](/img/structure/B12301887.png)
